molecular formula C11H14F2OS B13082510 (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane

(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane

Cat. No.: B13082510
M. Wt: 232.29 g/mol
InChI Key: CJRDTUUCBBHTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14F2OS It is characterized by the presence of two fluorine atoms, an isobutoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol, isobutyl bromide, and methylthiol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The isobutoxy and methylsulfane groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane
  • (3,5-Difluoro-2-methoxyphenyl)(methyl)sulfane
  • (3,5-Difluoro-2-ethoxyphenyl)(methyl)sulfane

Uniqueness

(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the isobutoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. The combination of fluorine atoms and the isobutoxy group provides distinct physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H14F2OS

Molecular Weight

232.29 g/mol

IUPAC Name

1,5-difluoro-2-(2-methylpropoxy)-3-methylsulfanylbenzene

InChI

InChI=1S/C11H14F2OS/c1-7(2)6-14-11-9(13)4-8(12)5-10(11)15-3/h4-5,7H,6H2,1-3H3

InChI Key

CJRDTUUCBBHTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1SC)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.